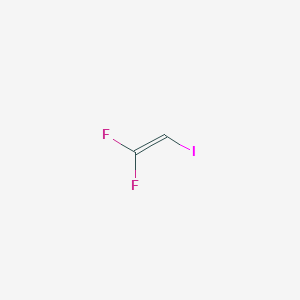

1,1-Difluoro-2-iodoethene

Description

Properties

IUPAC Name |

1,1-difluoro-2-iodoethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF2I/c3-2(4)1-5/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCRLFDLSFDDIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most well-documented method for preparing 1,1-difluoro-2-iodoethene derivatives involves a lithium-mediated difluorovinylidenation strategy. This approach, reported by Fuchibe et al. (2016), utilizes 1,1,1-trifluoro-2-iodoethane as the starting material. The reaction proceeds through a dehydrohalogenation mechanism facilitated by lithium diisopropylamide (LDA), followed by trapping with electrophiles.

Key Reaction Steps

-

Generation of Lithium Difluorovinylidene :

LDA deprotonates 1,1,1-trifluoro-2-iodoethane at −93°C, forming a lithium difluorovinylidene intermediate (). -

Electrophilic Quenching :

The intermediate reacts with aldehydes (e.g., 3-phenylpropanal) to form β-hydroxyvinyl iodides, which are acetylated in situ to stabilize the product.

Experimental Parameters

Zinc-Mediated Elimination

A subsequent step involves zinc dust in dimethylformamide (DMF) to eliminate the acetate group, yielding 1,1-difluoroallenes. While this step primarily targets allenes, the intermediate this compound derivatives can be isolated under controlled conditions.

Optimization Insights

-

Zinc Activation : Pre-treatment with HCl, methanol, and ether enhances reactivity.

-

Reaction Time : 70 minutes at room temperature ensures complete conversion.

Halogen Exchange Strategies

Proposed Mechanism

1,1-Dichloroethene could undergo iodination via nucleophilic substitution (SN2) with potassium iodide (KI) in the presence of a Lewis acid (e.g., AlCl₃):

Challenges :

-

Competing elimination reactions may reduce yield.

-

Limited literature evidence for this specific transformation.

Radical Iodination Approaches

Photoinduced Iodination

Radical-mediated iodination of 1,1-difluoroethene () using iodine () and a photoinitiator (e.g., AIBN) is theorized but unverified.

Hypothetical Pathway

Considerations :

-

Steric and electronic effects may hinder iodine addition to the electron-deficient double bond.

Comparative Analysis of Methods

Critical Challenges and Solutions

Stability of Vinyl Iodides

This compound is prone to decomposition via:

-

Elimination : Loss of HI to form 1,1-difluoroacetylene ().

-

Oxidation : Iodine displacement under aerobic conditions.

Mitigation Strategies :

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-iodoethylene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, to form different fluorinated compounds.

Addition Reactions: The double bond in 1,1-difluoro-2-iodoethylene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used in substitution reactions.

Electrophiles: Halogens and hydrogen halides are used in addition reactions.

Major Products

The major products formed from these reactions include various fluorinated hydrocarbons and halogenated compounds, which are valuable intermediates in organic synthesis and industrial applications .

Scientific Research Applications

1,1-Difluoro-2-iodoethylene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of fluorinated elastomers and other specialty materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-iodoethylene involves its ability to participate in various chemical reactions due to the presence of the highly electronegative fluorine atoms and the reactive iodine atom. These atoms influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, synthesis, and applications of 1,1-difluoro-2-iodoethene are best understood in comparison with structurally related trihaloethenes and halogenated alkenes. Below is a detailed analysis:

Reactivity in Cross-Coupling Reactions

- This compound exhibits superior reactivity in Negishi cross-couplings compared to similar compounds. For example, palladium(0)-catalyzed coupling with aryl halides yields 2,2-difluorostyrenes in up to 92% yield without requiring copper additives . This contrasts with (Z)-1,2-difluoro-1-iodoethene , which necessitates activated zinc and Cu(I)Br to achieve full conversion within six hours .

- The iodine atom in this compound acts as an excellent leaving group, facilitating metalation and transmetallation steps in cross-couplings. By comparison, 1,1-difluoroethylene (VDF) lacks a halogen substituent capable of participating in such reactions, limiting its utility to polymerization .

Electronic and Steric Effects

- The electron-withdrawing fluorine atoms at the 1-position stabilize the transition state during cross-coupling by polarizing the double bond, enhancing electrophilicity at the iodine-bearing carbon. This effect is absent in 1,1-dichloroethene , where chlorine’s lower electronegativity results in reduced reactivity .

- Steric effects : The linear geometry of this compound minimizes steric hindrance during coupling, whereas bulkier analogs like (Z)-1,2-difluoro-1-iodoethene may experience slower reaction kinetics due to spatial constraints .

Biological Activity

1,1-Difluoro-2-iodoethene (CAS No. 598-39-0) is an organofluorine compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃F₂I |

| Molecular Weight | 191.95 g/mol |

| Boiling Point | 86.8 - 87 °C |

| Density | 2.18 g/cm³ |

The presence of both fluorine and iodine atoms contributes to its unique reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution and addition reactions. The fluorine atoms enhance the acidity of the α-proton, increasing the compound's reactivity in biological systems. This property allows it to form stable bioisosteres for various pharmacophores, making it an important candidate in drug design.

Key Mechanisms:

- Nucleophilic Substitution : The iodine atom can be replaced by various nucleophiles, which can lead to the formation of biologically active derivatives.

- Addition Reactions : The compound can react with nucleophiles such as thiols and amines, potentially leading to the development of new therapeutic agents.

Applications in Research

This compound has been utilized in several research contexts:

- Synthesis of Fluorinated Compounds : It serves as a precursor for synthesizing fluorinated organic compounds that exhibit enhanced biological activity compared to their non-fluorinated counterparts .

- Pharmaceutical Development : Researchers are exploring its derivatives for potential use as pharmaceuticals with improved metabolic stability and efficacy .

Case Studies and Research Findings

Numerous studies have investigated the biological activities associated with this compound:

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that certain derivatives exhibited significant activity against gram-positive bacteria, suggesting potential applications in developing new antibiotics . -

Photocatalytic Reactions :

Research demonstrated that this compound could participate in photocatalytic reactions under specific conditions. This property was leveraged to synthesize complex organic molecules efficiently . -

Radical-Polar Crossover Reactions :

A recent investigation highlighted its role in radical-polar crossover reactions, showcasing its versatility as a reagent in organic synthesis and its potential implications for creating novel compounds with biological significance .

Q & A

Q. Table 1: Key IR Bands for this compound

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C-F stretch | 1120–1200 | Asymmetric |

| C-I stretch | 550–600 | σ-bond |

| C=C stretch | 1650–1700 | Weak, overlapped |

Q. Table 2: Fragmentation Patterns in EI-MS

| m/z | Fragment | Relative Abundance (%) |

|---|---|---|

| 195 | [C₂F₂I]⁺ | 100 (base peak) |

| 127 | [I]⁺ | 85 |

| 50 | [CF₂]⁺ | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.